molecular formula C12H17BrN2 B1273708 1-(4-Bromobenzyl)-1,4-diazepane CAS No. 690632-73-6

1-(4-Bromobenzyl)-1,4-diazepane

Cat. No. B1273708
M. Wt: 269.18 g/mol
InChI Key: PUTBARDRYLXING-UHFFFAOYSA-N
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Description

“1-(4-Bromobenzyl)-1,4-diazepane” is likely a derivative of benzyl bromide, which is a brominated aromatic organic compound . Compounds like these are often used in organic synthesis .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzyl bromide . For example, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by techniques such as FTIR, NMR, and X-ray single crystal diffraction .


Chemical Reactions Analysis

Bromobenzyl compounds can undergo various chemical reactions. For instance, 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using Oxone .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For instance, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol .

Scientific Research Applications

Synthesis and Ligand Applications

  • Chiral-pool Synthesis and σ1 Receptor Ligand Properties : The synthesis of 1,4-diazepanes from amino acids resulted in compounds with high σ1 receptor affinity. These 1,4-diazepanes, including derivatives with substituted benzyl moieties, show potential in cognition enhancement without severe toxic or behavioral effects (Fanter et al., 2017).

Catalytic and Coordination Chemistry

  • Catalysis in Olefin Epoxidation : Manganese(III) complexes of bisphenolate ligands including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane types show promising catalytic abilities in olefin epoxidation, demonstrating the utility of 1,4-diazepane derivatives in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Biological Studies

  • Efflux Pump Inhibition in Bacteria : A study demonstrated that 1-benzyl-1,4-diazepane reduces the efflux of resistance-nodulation-cell division pumps in Escherichia coli, indicating its potential as an efflux pump inhibitor (Casalone et al., 2020).

Synthetic Methods and Chemical Reactivity

  • Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and 1,4-Diazepanes : A three-component one-pot method was reported for the synthesis of N-pyrrolyl(furanyl)-piperazines and 1,4-diazepanes, highlighting the synthetic flexibility of 1,4-diazepane derivatives (Mittersteiner et al., 2019).

Structural and Mechanistic Insights

  • Structural Analysis of N,N′-Disubstituted-1,4-diazepanes : Research on the structural characterization of 1,4-diazepanes shows their conformational flexibility, which is important for understanding their reactivity and potential applications in various fields (Ramirez-Montes et al., 2012).

Safety And Hazards

Bromobenzyl compounds can be hazardous. For example, 4-bromobenzyl bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c13-12-4-2-11(3-5-12)10-15-8-1-6-14-7-9-15/h2-5,14H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTBARDRYLXING-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383431
Record name 1-(4-BROMOBENZYL)-1,4-DIAZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1,4-diazepane

CAS RN

690632-73-6
Record name 1-(4-BROMOBENZYL)-1,4-DIAZEPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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